

1-Chlorohexan-2-one chemical properties and structure

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Compound of Interest

Compound Name: 1-Chlorohexan-2-one

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An In-depth Technical Guide to **1-Chlorohexan-2-one**: Chemical Properties, Structure, and Synthetic Utility

Authored by: A Senior Application Scientist

Abstract

1-Chlorohexan-2-one (CAS No: 20261-68-1) is a bifunctional organic compound belonging to the class of α -haloketones.^{[1][2]} This guide provides a comprehensive technical overview of its chemical and physical properties, molecular structure, spectroscopic signature, synthesis, and reactivity. As a versatile synthetic building block, **1-Chlorohexan-2-one** possesses two key electrophilic sites—the carbonyl carbon and the adjacent chlorine-bearing carbon—which impart a rich and diverse reactivity profile. This document explores its utility in nucleophilic substitution reactions and classic rearrangements, such as the Favorskii rearrangement, highlighting its significance for researchers, scientists, and professionals in drug development and fine chemical synthesis. Detailed protocols for its safe handling and a representative synthetic application are also provided to bridge theoretical knowledge with practical application.

Molecular Structure and Physicochemical Properties

1-Chlorohexan-2-one is a colorless liquid with a pungent odor.^[1] Its molecular structure consists of a six-carbon chain with a ketone functional group at the C2 position and a chlorine

atom at the C1 position. This arrangement makes it an α -chloroketone.

The presence of the electron-withdrawing carbonyl group and the adjacent electronegative chlorine atom significantly influences the molecule's electronic distribution and reactivity. The carbonyl carbon (C2) is electrophilic due to the polarity of the C=O bond, while the α -carbon (C1) is activated towards nucleophilic attack due to the inductive effect of the chlorine atom and its ability to act as a leaving group.

The molecule has four rotatable bonds, contributing to its conformational flexibility.[3]

Physicochemical Data

The key physicochemical properties of **1-Chlorohexan-2-one** are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	20261-68-1	[2][4]
Molecular Formula	C ₆ H ₁₁ ClO	[2][4]
Molecular Weight	134.61 g/mol	[1][2]
Appearance	Colorless Liquid	[1]
Boiling Point	173.2 °C at 760 mmHg	[1][2]
Density	0.989 g/cm ³	[1][2]
Flash Point	77 °C	[1]
Refractive Index	1.424	[1]
Vapor Pressure	1.28 mmHg at 25°C	[3]

Synthesis of 1-Chlorohexan-2-one

The most common and direct method for synthesizing α -chloroketones is the α -halogenation of the corresponding ketone. For **1-Chlorohexan-2-one**, this involves the chlorination of 2-hexanone. The reaction typically proceeds via an enol or enolate intermediate, which then attacks a chlorine source.

Experimental Protocol: Synthesis via α -Chlorination of 2-Hexanone

This protocol is a representative procedure based on standard methods for the α -chlorination of ketones.

Materials:

- 2-Hexanone
- Sulfuryl chloride (SO_2Cl_2) or N-Chlorosuccinimide (NCS)
- Methanol or an inert solvent like Dichloromethane (CH_2Cl_2)
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, dropping funnel, magnetic stirrer, reflux condenser, separatory funnel

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hexanone (1 equivalent) in the chosen solvent (e.g., CH_2Cl_2).
- Cool the solution to 0 °C using an ice bath.
- Slowly add sulfuryl chloride (1.05 equivalents) dropwise to the stirred solution over 30-60 minutes. Maintain the temperature at 0-5 °C during the addition. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of dichlorinated byproducts.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

- Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the acidic byproducts (HCl and H₂SO₄).
- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure **1-Chlorohexan-2-one**.

Spectroscopic Characterization

While a publicly available, experimentally verified full dataset for **1-Chlorohexan-2-one** is not readily found, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)

- δ ~4.1-4.3 ppm (s, 2H): The two protons on the carbon bearing the chlorine (C1). This signal appears as a singlet and is shifted significantly downfield due to the deshielding effects of both the adjacent carbonyl group and the chlorine atom.
- δ ~2.6-2.8 ppm (t, 2H): The two protons on the carbon adjacent to the carbonyl group (C3). This signal will be a triplet due to coupling with the C4 protons.
- δ ~1.5-1.7 ppm (m, 2H): The methylene protons at the C4 position. This signal will be a multiplet due to coupling with protons on C3 and C5.
- δ ~1.2-1.4 ppm (m, 2H): The methylene protons at the C5 position. This will appear as a multiplet.
- δ ~0.9 ppm (t, 3H): The terminal methyl group protons (C6), appearing as a triplet.

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)

- δ ~200-205 ppm: The carbonyl carbon (C2).
- δ ~45-50 ppm: The chloromethyl carbon (C1).
- δ ~38-42 ppm: The methylene carbon adjacent to the carbonyl (C3).
- δ ~25-30 ppm: The methylene carbon at C4.
- δ ~22-24 ppm: The methylene carbon at C5.
- δ ~13-15 ppm: The terminal methyl carbon (C6).

Predicted Infrared (IR) Spectrum

- ~2960-2870 cm^{-1} : C-H stretching vibrations of the alkyl chain.
- ~1725-1740 cm^{-1} : A strong, sharp absorption band characteristic of the C=O (ketone) stretching vibration. This is a key diagnostic peak.
- ~1465 cm^{-1} : C-H bending (scissoring) of the CH_2 groups.
- ~720-780 cm^{-1} : C-Cl stretching vibration.

Predicted Mass Spectrum (EI)

- Molecular Ion (M^+): A peak for the molecular ion $[\text{C}_6\text{H}_{11}\text{ClO}]^+$ would be expected at $m/z = 134$, with a characteristic $\text{M}+2$ peak at $m/z = 136$ with approximately one-third the intensity, corresponding to the ^{37}Cl isotope.
- Major Fragments: Common fragmentation patterns would include α -cleavage on either side of the carbonyl group.
 - Loss of the chloromethyl radical ($\bullet\text{CH}_2\text{Cl}$), leading to the acylium ion $[\text{CH}_3(\text{CH}_2)_3\text{CO}]^+$ at $m/z = 85$.
 - Loss of the butyl radical ($\bullet\text{C}_4\text{H}_9$), leading to the $[\text{COCH}_2\text{Cl}]^+$ ion at $m/z = 77/79$.
 - McLafferty rearrangement could also occur, leading to a fragment at $m/z = 92/94$.

Reactivity and Synthetic Applications

The dual electrophilic nature of **1-Chlorohexan-2-one** makes it a valuable precursor for a variety of chemical transformations.

Nucleophilic Substitution Reactions

The C1 carbon is susceptible to attack by a wide range of nucleophiles, proceeding via an S_N2 mechanism.[5] This reaction is efficient for introducing new functional groups at the α-position.

Common Nucleophiles and Products:

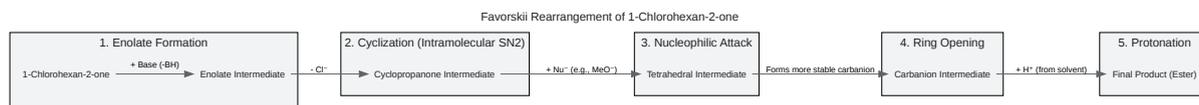
- Amines (Primary and Secondary): Form α-amino ketones, which are important scaffolds in medicinal chemistry.
- Azide Ion (N₃⁻): Produces α-azido ketones, versatile intermediates for synthesizing α-amino ketones or triazoles.[5]
- Thiourea: Leads to the formation of 2-aminothiazole derivatives, a common heterocyclic motif in pharmaceuticals.
- Cyanide Ion (CN⁻): Yields α-keto nitriles, which can be further hydrolyzed to β-keto acids.[5]

The Favorskii Rearrangement

The Favorskii rearrangement is a hallmark reaction of α-haloketones possessing an enolizable proton on the α'-carbon (C3 in this case).[6][7] In the presence of a strong base (e.g., alkoxides), the α-haloketone rearranges to form a carboxylic acid derivative with a rearranged carbon skeleton.[8]

The reaction proceeds through a cyclopropanone intermediate. For **1-Chlorohexan-2-one**, treatment with a base like sodium methoxide (NaOMe) would lead to the formation of methyl pentanoate.

The mechanism involves the formation of an enolate, intramolecular cyclization, and subsequent nucleophilic ring-opening.



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Caption: Mechanism of the Favorskii Rearrangement.

Safety, Handling, and Disposal

1-Chlorohexan-2-one is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification

Based on GHS classifications, this compound is associated with the following hazards:

- H227: Combustible liquid.[2]
- H302: Harmful if swallowed.[2]
- H315: Causes skin irritation.[2]
- H318: Causes serious eye damage.[2]
- H335: May cause respiratory irritation.[2]

Handling and Storage

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[9] All handling should be performed in a well-ventilated fume hood.[9]

- Handling: Keep away from heat, sparks, and open flames.[10] Avoid contact with skin, eyes, and clothing.[9] Use spark-proof tools and explosion-proof equipment.[11]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] Recommended storage temperature is 4 °C.[2] Store away from incompatible materials such as strong oxidizing agents.

Disposal

- Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[12] This material should be treated as hazardous waste and disposed of by a licensed professional waste disposal service.[10] Do not allow it to enter drains or waterways.[10]

Conclusion

1-Chlorohexan-2-one is a synthetically valuable α -haloketone with a well-defined reactivity profile governed by its two electrophilic centers. Its ability to undergo nucleophilic substitutions and classical rearrangements like the Favorskii rearrangement makes it a potent intermediate for constructing more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its properties, synthetic routes, and reactivity, combined with strict adherence to safety protocols, is essential for its effective and safe utilization in a research and development setting.

References

- Wikipedia. Favorskii rearrangement.
- Bach, R. D., et al. (2007). A theoretical study of Favorskii reaction stereochemistry. Lessons in torquoselectivity. *The Journal of Organic Chemistry*, 72(23), 8749–8759.
- Grokipedia. Favorskii reaction.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- NROChemistry. Favorskii Rearrangement.
- Labscoop. (2016). SAFETY DATA SHEET: 6-Chloro-2-hexanone.

- Harper College. (2011). Material Safety Data Sheet: 1-Chlorohexane.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- PubChem. 1-Chloro-2-hexanone.
- Guidechem. **1-chlorohexan-2-one** 20261-68-1 wiki.
- PubChem. 1-Chlorohexane.
- Fisher Scientific. (2014). SAFETY DATA SHEET: 1-Chlorohexane.
- AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS.
- Organic Syntheses. (2011). Procedure for 2-Bromo-2-cyclohexen-1-one.
- ChemicalBook. 1-Chlorohexane(544-10-5) MS spectrum.
- ChemicalBook. 1-Chlorohexane(544-10-5) ¹³C NMR spectrum.
- LookChem. Cas 20261-68-1, **1-chlorohexan-2-one**.
- American Elements. **1-chlorohexan-2-one**.
- National Institute of Standards and Technology. Hexane, 1-chloro-.
- ChemicalBook. 1-Chlorohexane(544-10-5) ¹H NMR spectrum.
- PubChem. 6-Chlorohexan-2-one.
- ChemicalBook. 6-Chloro-2-hexanone synthesis.
- Google Patents. Process for preparing 6-chloro-2-hexanone from 1-methylcyclopentane.
- Doc Brown's Chemistry. The C-13 NMR spectrum of 1-chloro-2-methylpropane.
- National Institute of Standards and Technology. Cyclohexanone, 2-chloro-.
- Google Patents. Process for producing 1-chlorohexane.

- ChemicalBook. 2-CHLOROHEXANE(638-28-8) ¹³C NMR spectrum.
- National Institutes of Health. Concise Approach to Cyclohexyne and 1,2-Cyclohexadiene Precursors.
- BenchChem. Reaction of 2-Chloro-1-phenylbutan-1-one with Nucleophiles.
- National Institutes of Health. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation.
- Chemistry LibreTexts. 20.13: 20.5a Nucleophilic Addition Reactions of Aldehydes and Ketones.
- The Organic Chemistry Tutor. (2017, January 10). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH₄, LiAlH₄, Imine, Enamine, Reduction [Video]. YouTube.
- Professor Dave Explains. (2021, April 6). 1a: Introduction to nucleophilic addition reactions [Video]. YouTube.
- National Institutes of Health. Heterocyclization of Bis(2-chloroprop-2-en-1-yl)sulfide in Hydrazine Hydrate–KOH: Synthesis of Thiophene and Pyrrole Derivatives.

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Sources

- 1. Cas 20261-68-1,1-chlorohexan-2-one | lookchem [lookchem.com]
- 2. americanelements.com [americanelements.com]
- 3. Page loading... [guidechem.com]
- 4. 1-Chloro-2-hexanone | C₆H₁₁ClO | CID 266571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. adichemistry.com [adichemistry.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. content.labscoop.com [content.labscoop.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
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